molecular formula C18H19N3O B5769310 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol

2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol

Cat. No. B5769310
M. Wt: 293.4 g/mol
InChI Key: XXRYDMOSGQXLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol, also known as ABMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins involved in cancer cell growth, bacterial and fungal cell division, and cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been found to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has also been found to have low toxicity in normal cells, allowing for further research on its potential therapeutic properties. However, one limitation of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol. One area of interest is its potential use as a fluorescent probe for imaging cellular structures. Further research is needed to determine the optimal conditions for using 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol as a probe and its potential applications in imaging. Another area of interest is its potential use as a therapeutic agent for cancer, bacterial and fungal infections. Further research is needed to determine the optimal dosage and delivery method for 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol and its potential side effects.

Synthesis Methods

The synthesis of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol involves the reaction of 2-(4-methylphenol)benzimidazole with allylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified through column chromatography to obtain pure 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol.

Scientific Research Applications

2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anticancer, antibacterial, and antifungal properties. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

4-methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h3-9,11,22H,1,10,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYDMOSGQXLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol

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